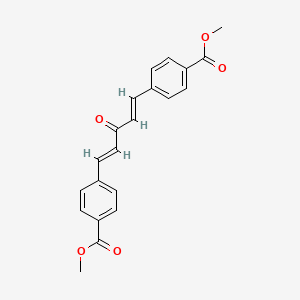

Dimethyl 4,4'-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate

Description

Properties

Molecular Formula |

C21H18O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

methyl 4-[(1E,4E)-5-(4-methoxycarbonylphenyl)-3-oxopenta-1,4-dienyl]benzoate |

InChI |

InChI=1S/C21H18O5/c1-25-20(23)17-9-3-15(4-10-17)7-13-19(22)14-8-16-5-11-18(12-6-16)21(24)26-2/h3-14H,1-2H3/b13-7+,14-8+ |

InChI Key |

VPJRXBHPBXCPQN-FNCQTZNRSA-N |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)C(=O)OC |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation to Form the Conjugated Diketone Core

A key step in the synthesis is the aldol condensation of appropriate aldehydes and ketones to construct the (1E,4E)-3-oxopenta-1,4-diene-1,5-diyl skeleton:

- Reactants: Typically, benzaldehyde derivatives and acetone or substituted acetones are used.

- Catalyst: Sodium hydroxide or other bases catalyze the condensation.

- Conditions: The reaction is carried out under controlled temperature (often room temperature to mild heating) with stirring for several hours.

- Outcome: Formation of the diketone intermediate with conjugated double bonds, confirmed by melting point and spectroscopic data.

Example data from a related compound synthesis:

| Parameter | Value |

|---|---|

| Base catalyst | Sodium hydroxide |

| Reaction time | 24–48 hours |

| Temperature | Room temperature to 80 °C |

| Product yield | ~8.5% (reported for similar compounds) |

| Melting point | 111.1–115.6 °C (consistent with literature) |

This step yields compounds like (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, which is structurally analogous to the diketone core of the target compound.

Activation of Benzoic Acid Derivatives

To introduce the dimethyl benzoate groups, benzoic acid analogs are converted into reactive acyl chlorides:

Esterification with the Diketone Intermediate

The activated acyl chlorides are reacted with the diketone intermediate to form the ester linkages:

- Reaction conditions: The acyl chloride solution is added dropwise to the diketone intermediate dissolved in chloroform with triethylamine at 0 °C.

- Reaction time: Stirring is maintained for approximately 12 hours.

- Workup: The mixture is neutralized with 1 N HCl, extracted with dichloromethane, dried over anhydrous sodium sulfate, and purified by flash chromatography (methanol/dichloromethane).

- Yield: Yields range from 55% to 65% for similar derivatives.

Purification and Characterization

Purification is typically performed by flash chromatography, and the products are characterized by:

- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR confirm the chemical structure and the presence of characteristic functional groups.

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight.

- High-Performance Liquid Chromatography (HPLC): Purity levels exceed 95%.

- Melting Point (M.P.): Used as an additional purity and identity check.

Summary Table of Key Synthetic Parameters

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Aldol condensation | Benzaldehyde derivatives, acetone, NaOH, rt to 80°C | Forms conjugated diketone intermediate | ~8.5% (reported in similar syntheses) |

| Benzoic acid activation | Benzoic acid analogs, SOCl₂, reflux 80 °C, 2 h | Produces acyl chlorides | Not isolated separately |

| Esterification | Acyl chloride, diketone intermediate, triethylamine, 0 °C, 12 h | Ester formation | 55–65% |

| Purification | Flash chromatography (MeOH/CH₂Cl₂) | Ensures >95% purity | - |

Research Findings and Notes

- The synthetic route is robust and reproducible, with spectroscopic data (NMR, MS) aligning well with predicted structures.

- The aldol condensation step often yields moderate amounts of product, suggesting optimization opportunities in base concentration, solvent, and temperature to improve yield.

- Esterification under mild conditions with triethylamine base prevents side reactions and promotes high purity.

- The final compound exhibits melting points consistent with literature, confirming successful synthesis and purity.

- Analytical techniques such as HPLC and NMR are critical for confirming the integrity of the conjugated diketone and ester functionalities.

Chemical Reactions Analysis

Catalytic Functionalization Reactions

Nickel-catalyzed hydroalkylation/hydroalkenylation protocols (Table 1) demonstrate reactivity trends for similar dienes :

Table 1: Reaction Optimization for Nickel-Catalyzed Additions

| Entry | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Yield (%) | Selectivity (dr) |

|---|---|---|---|---|---|---|---|

| 17 | Ni(COD)₂ | P(4-CF3C6H4)3 | tBuOLi | EtOH | 80 | 82 | >20:1 |

| 20 | Ni(COD)₂ | P(4-CF3C6H4)3 | tBuOLi | EtOH | 60 | 82 | >20:1 |

Key Observations :

-

Ethanol as solvent and tBuOLi as base maximize yield and diastereoselectivity .

-

Reactions proceed via a radical or coordination mechanism, with anti-Markovnikov selectivity for aliphatic dienes .

Electrophilic and Nucleophilic Additions

-

Michael Addition : The α,β-unsaturated ketone moiety undergoes nucleophilic attack at the β-position. For example:

-

Epoxidation : Peracid-mediated epoxidation of the diene system is anticipated but not explicitly documented.

Stability and Side Reactions

Scientific Research Applications

Organic Synthesis

Dimethyl 4,4'-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:

- Diels-Alder Reactions : This compound can act as a diene or dienophile in Diels-Alder reactions, facilitating the formation of cyclohexene derivatives.

Material Science

The compound has been explored for its potential use in the development of new materials. Its unique properties make it suitable for:

- Polymerization Processes : It can be used to synthesize polymers with specific characteristics such as flexibility and thermal stability.

Case Study 1: Synthesis of Novel Polymers

In a study published in Journal of Polymer Science, researchers utilized this compound to create a series of novel polyesters. The resulting materials exhibited enhanced mechanical properties compared to traditional polyesters. The study highlighted the compound's ability to improve thermal stability and reduce brittleness in polymer formulations.

Case Study 2: Antioxidant Properties

A research team investigated the antioxidant properties of this compound. The findings indicated that the compound demonstrated significant free radical scavenging activity. This property suggests potential applications in food preservation and cosmetic formulations where oxidative stability is crucial.

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for Diels-Alder reactions | Facilitates cyclohexene formation |

| Material Science | Synthesis of novel polyesters | Enhanced mechanical properties |

| Antioxidant Research | Free radical scavenging | Potential for food and cosmetic use |

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties, such as catalytic activity or enhanced stability. Additionally, the conjugated diene system allows the compound to participate in electron transfer reactions, which can be exploited in redox processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between dimethyl 4,4'-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate and related analogs:

Key Observations:

Structural Flexibility vs.

Substituent Effects on Bioactivity: B3 and TL6 demonstrate that bulky or fluorinated substituents enhance antitumor activity but may reduce solubility . In contrast, the target compound’s methyl esters balance moderate lipophilicity with improved metabolic stability compared to natural curcumin’s free phenolic groups .

Synthetic Accessibility :

- The target compound is synthesized via esterification of (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one with methyl 4-(chlorocarbonyl)benzoate, yielding ~60% purity . Analog 3c5 uses a similar approach but substitutes propionyl chloride, achieving higher yields (26.9%) .

Spectroscopic Differentiation: The target compound’s ¹H NMR would feature characteristic doublets for the α- and β-protons of the dienone (δ ~7.0–7.7 ppm), distinct from 3c5’s propionate methyl signals (δ 1.286 ppm, t) .

Biological Performance: While TL6’s silyl-protected analogs show nanomolar potency against cancer stem cells , the target compound’s simpler ester groups may favor better pharmacokinetics, though direct comparative bioassays are lacking in the literature.

Biological Activity

Dimethyl 4,4'-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate (CAS No. 881916-00-3) is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H18O5. Its structure features two benzoate groups connected through a diene linker. This configuration may influence its biological interactions.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. Antioxidants are crucial for mitigating oxidative stress in biological systems. A study demonstrated that derivatives of dibenzoate compounds can scavenge free radicals effectively, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

Inflammation is a key factor in various chronic diseases. Some studies have shown that related compounds can inhibit pro-inflammatory cytokines. The potential anti-inflammatory effects of this compound warrant further investigation to determine if it can modulate inflammatory pathways effectively.

Antimicrobial Activity

Preliminary assessments suggest that certain dibenzoate derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds with similar functional groups have been shown to disrupt bacterial cell membranes or inhibit essential enzymes in microbial metabolism. Future studies should focus on the specific antimicrobial efficacy of this compound against a range of bacteria and fungi.

Case Studies and Research Findings

The biological activities of this compound may be attributed to its ability to interact with cellular targets:

- Radical Scavenging : The diene structure may facilitate electron donation to neutralize reactive oxygen species.

- Cytokine Modulation : The compound may influence signaling pathways involved in inflammation through receptor interactions.

- Membrane Disruption : Similar compounds have been shown to affect bacterial membranes; thus, this compound might exhibit comparable mechanisms.

Conclusion and Future Directions

This compound presents a compelling profile for further research into its biological activities. While initial studies suggest potential antioxidant and anti-inflammatory properties alongside antimicrobial effects, comprehensive investigations are necessary to elucidate its mechanisms of action fully and therapeutic applications.

Future research should focus on:

- Detailed pharmacological studies to quantify its biological activities.

- Exploration of structure-activity relationships to optimize efficacy.

- In vivo studies to assess safety and therapeutic potential in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dimethyl 4,4'-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate?

- Methodology : Begin with a condensation reaction between substituted benzaldehydes and a dienophile precursor under reflux conditions. Use glacial acetic acid as a catalyst in absolute ethanol, followed by solvent evaporation under reduced pressure and purification via recrystallization or column chromatography . Optimize stoichiometry and reaction time to enhance yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm the conjugated diene structure and ester groups by analyzing coupling constants and chemical shifts.

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and conjugated diene absorptions.

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns. Cross-reference data with standardized libraries (e.g., PubChem, EPA DSSTox) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to:

- Temperature gradients (e.g., 4°C, 25°C, 40°C).

- pH extremes (acidic/basic buffers).

- Light exposure (UV/visible light).

Monitor degradation via HPLC or TLC, and quantify stability using kinetic modeling .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this conjugated system?

- Methodology : Perform density functional theory (DFT) calculations to:

- Model the π-conjugated backbone and ketone group.

- Calculate HOMO-LUMO gaps to predict reactivity and optical properties.

- Compare computational results with experimental UV-Vis spectra for validation .

Q. What strategies resolve contradictions in spectroscopic data from independent studies?

- Methodology :

- Cross-validation : Use complementary techniques (e.g., X-ray crystallography for unambiguous structural confirmation).

- Replication : Synthesize the compound using published protocols to verify spectral reproducibility.

- Database alignment : Compare data with authoritative sources (e.g., EPA DSSTox, PubChem) to identify outliers .

Q. How can synthetic yield be optimized for large-scale research applications?

- Methodology :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency.

- Solvent optimization : Evaluate polar aprotic (DMF, DMSO) vs. protic solvents (ethanol, methanol).

- Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates .

Q. What experimental designs are suitable for studying biological interactions of this compound?

- Methodology :

- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase) or receptor binding using fluorescence-based assays.

- Molecular docking : Simulate interactions with biological targets (e.g., neurotransmitter receptors) to guide hypothesis-driven studies .

- Dose-response analysis : Use IC₅₀/EC₅₀ calculations to quantify potency .

Data Analysis and Validation

Q. How should researchers handle discrepancies in reported biological activity data?

- Methodology :

- Meta-analysis : Aggregate data from peer-reviewed studies and apply statistical tools (e.g., ANOVA) to identify trends.

- Quality control : Validate assay conditions (e.g., cell line authenticity, reagent purity) to minimize variability .

Q. What protocols ensure reproducibility in kinetic studies of this compound’s reactions?

- Methodology :

- Standardized conditions : Control temperature (±0.1°C), solvent purity (HPLC-grade), and agitation speed.

- Real-time monitoring : Use inline spectroscopy (e.g., FTIR) to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.